molecular formula C22H24N6O2S B2459597 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 941985-77-9

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2459597
CAS RN: 941985-77-9
M. Wt: 436.53
InChI Key: KYLJZSSJRBSXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Novel Inhibitors

A series of compounds, including those structurally related to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide, have been designed and synthesized with the aim of inhibiting key enzymes in pathogenic organisms. For example, thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant activity in inhibiting the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay (Jeankumar et al., 2013). Similarly, benzofuran and benzo[d]isothiazole derivatives have been synthesized for the same purpose, showing promising results in the inhibition of Mycobacterium tuberculosis DNA gyrase (Reddy et al., 2014).

Anticancer and Anti-Inflammatory Agents

Novel synthetic routes have been explored to create derivatives with potential anticancer and anti-inflammatory activities. For instance, new compounds derived from visnaginone and khellinone, structurally related to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing significant activity comparable to standard drugs (Abu‐Hashem et al., 2020). Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016).

Antiviral Activity

Some derivatives have been synthesized and evaluated for their antiviral activities. For example, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, highlighting the potential of these compounds in antiviral research (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-31-22-25-19(27-10-5-2-6-11-27)16-14-24-28(20(16)26-22)12-9-23-21(29)18-13-15-7-3-4-8-17(15)30-18/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLJZSSJRBSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.